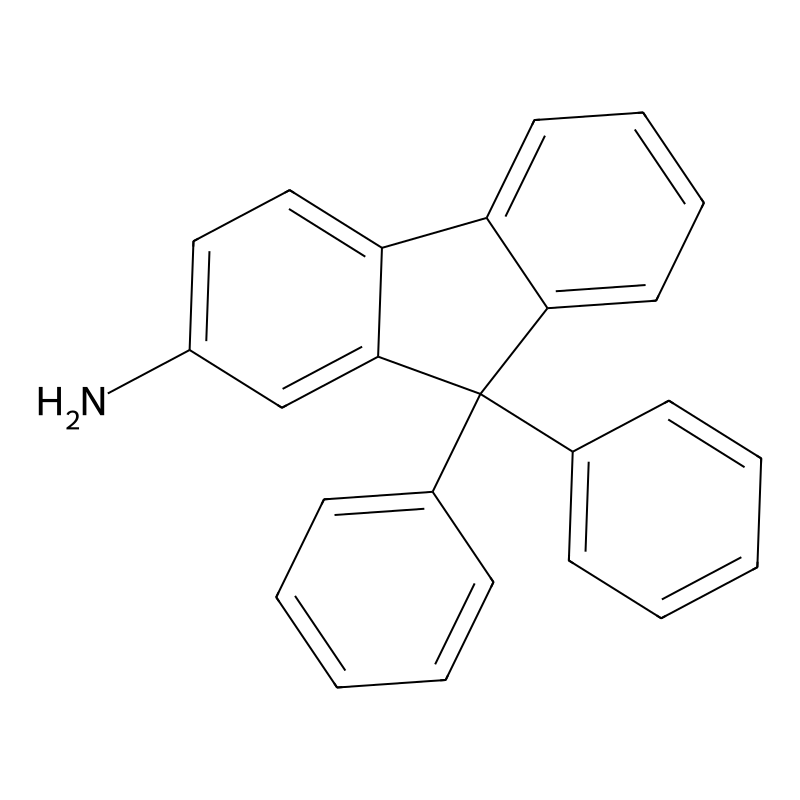

9,9-Diphenyl-9H-fluoren-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

9,9-Diphenyl-9H-fluoren-2-amine is an organic compound characterized by its unique structure, which includes a fluorene backbone with two phenyl groups attached to the 9-position and an amine group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 357.43 g/mol. This compound appears as a white to light yellow crystalline powder and is known for its stability and relatively high melting point, ranging from 211 to 215 °C .

The structure of 9,9-diphenyl-9H-fluoren-2-amine contributes to its chemical properties, making it a versatile building block in organic synthesis and materials science. The presence of the amine group allows for various

Organic Synthesis

9,9-DPF possesses an amine group and two phenyl rings, making it a potential building block for more complex organic molecules. Researchers might investigate its use in synthesizing new pharmaceuticals, functional materials, or organic catalysts [].

Dye Development

The presence of aromatic rings in 9,9-DPF suggests it could have light absorbing properties. Researchers might explore its potential as a dye molecule for various applications [].

Optoelectronic Materials

Fluorene derivatives are known for their interesting optoelectronic properties, such as fluorescence and conductivity. Some research might investigate if 9,9-DPF exhibits similar properties and could be useful in developing organic light-emitting diodes (OLEDs) or other optoelectronic devices [].

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield corresponding amines or hydrocarbons with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, influenced by the presence of various reagents like halogens or alkylating agents .

These reactions highlight the compound's reactivity and potential for further functionalization.

Research indicates that 9,9-diphenyl-9H-fluoren-2-amine exhibits various biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting potential applications in pharmaceuticals. The compound's structure allows it to interact with biological targets effectively, although detailed mechanisms of action require further exploration .

Mechanism of Action

Similar compounds have shown that they can target cellular components such as cell membranes and walls, leading to alterations in cellular morphology. This suggests that 9,9-diphenyl-9H-fluoren-2-amine may also affect metabolic pathways relevant to disease processes, including those involved in steroid biosynthesis and transport mechanisms.

The synthesis of 9,9-diphenyl-9H-fluoren-2-amine typically involves several methods:

- Nucleophilic Substitution: A common method involves the reaction of naphthalen-1-amine with 9,9-diphenylfluorene under basic conditions (e.g., using triethylamine) in an organic solvent like dichloromethane or toluene.

- Multi-step Synthesis: Industrial synthesis may utilize multi-step processes that include intermediate preparations and purification steps to enhance yield and efficiency .

These methods underscore the compound's accessibility for research and industrial applications.

The unique properties of 9,9-diphenyl-9H-fluoren-2-amine make it valuable in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Its stability makes it suitable for developing novel materials with specific properties.

- Pharmaceutical Research: Investigated for potential applications in drug development due to its biological activity.

- Dyes and Pigments: Utilized in producing specialty chemicals and dyes due to its vibrant color characteristics .

Several compounds share structural similarities with 9,9-diphenyl-9H-fluoren-2-amine. Notable examples include:

- N-(naphthalen-1-yl)-phenazine-1-carboxamide

- N-(naphthalen-1-yl)-ethylenediamine

- N-(naphthalen-1-yl)-phenylamine

Uniqueness

What sets 9,9-diphenyl-9H-fluoren-2-amine apart is its specific combination of a naphthalene ring, diphenylfluorene moiety, and an amine group. This unique arrangement imparts distinct chemical and physical properties that differentiate it from other similar compounds, making it particularly interesting for research and application in diverse fields .

Detailed Molecular Formula and Weight (C25H19N, 333.44 g/mol)

9,9-Diphenyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H19N and a molecular weight of 333.43-333.44 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 1268519-74-9 [1] [8]. The molecular structure consists of a fluorene backbone substituted at the 9-position with two phenyl groups and an amine functional group at the 2-position of the fluorene ring system [1] [2].

The compound belongs to the class of aromatic monoamines and their derivatives, as classified under the Harmonized System code 2921499090 [4]. The International Union of Pure and Applied Chemistry name for this compound is 9,9-diphenyl-9H-fluoren-2-amine [1] [8]. Alternative nomenclature includes 2-amino-9,9-diphenylfluorene and 9H-fluoren-2-amine, 9,9-diphenyl [4] [13].

The molecular composition reveals the presence of 25 carbon atoms, 19 hydrogen atoms, and one nitrogen atom, resulting in a highly conjugated aromatic system with extended π-electron delocalization [1] [2]. The exact mass of the compound has been determined to be 333.151764 atomic mass units [4] [16].

Structural Elucidation: 2D and 3D Conformers

The two-dimensional structure of 9,9-Diphenyl-9H-fluoren-2-amine features a central fluorene moiety with two phenyl rings attached to the carbon at position 9 and an amino group located at position 2 [1] [8]. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System: NC1=CC=C2C3=CC=CC=C3C(C2=C1)(C1=CC=CC=C1)C1=CC=CC=C1 [2].

Three-dimensional conformational analysis reveals that the fluorene unit maintains an approximately planar geometry with minimal deviation from planarity [19] [22]. Crystallographic studies of related fluorene derivatives demonstrate that the fluorene fused ring system exhibits dihedral angles with the pendant phenyl groups ranging from 66.31 to 88.37 degrees [19] [22]. The planarity of the fluorene core is crucial for the compound's electronic properties and contributes to its extended conjugation system [19].

The International Chemical Identifier for the compound is InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 [1] [8]. The corresponding International Chemical Identifier Key is MQRGCMXCVJPWHI-UHFFFAOYSA-N [1] [8]. These standardized identifiers provide unambiguous structural representation for computational and database applications.

Physical Properties: Density, Melting Point, Boiling Point, Flash Point, Refractive Index

The physical properties of 9,9-Diphenyl-9H-fluoren-2-amine have been characterized through experimental measurements and computational predictions. The compound exhibits a density of 1.2±0.1 g/cm³ at standard conditions [4] [13] [16]. More precise density measurements report values of 1.201 g/cm³ [13], indicating the compound's relatively high density compared to simple organic molecules.

| Property | Value | Source |

|---|---|---|

| Density (g/cm³) | 1.2±0.1 | ChemSrc, ChemicalBook [4] [16] |

| Density (g/cm³) | 1.201 | AlfaChem [13] |

| Boiling Point (°C) | 496.6±24.0 at 760 mmHg | Multiple sources [4] [12] [13] |

| Flash Point (°C) | 268.7±18.2 | ChemSrc, AlfaChem [4] [13] |

| Refractive Index | 1.697 | ChemSrc [4] |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.3 | ChemSrc [4] |

The boiling point of 9,9-Diphenyl-9H-fluoren-2-amine has been consistently reported as 496.6±24.0°C at 760 mmHg [4] [12] [13] [15]. This relatively high boiling point reflects the compound's substantial molecular weight and extensive aromatic character, which contribute to strong intermolecular forces [12] [13].

The flash point, representing the lowest temperature at which the compound can form an ignitable mixture with air, is documented as 268.7±18.2°C [4] [13]. This high flash point indicates the compound's thermal stability and low volatility under normal handling conditions [13].

The refractive index of 1.697 demonstrates the compound's high polarizability, which is characteristic of extensively conjugated aromatic systems [4]. The vapor pressure at 25°C is extremely low at 0.0±1.3 mmHg, confirming the compound's low volatility and solid state under ambient conditions [4].

Notably, specific melting point data for 9,9-Diphenyl-9H-fluoren-2-amine is not consistently reported in the available literature, with most sources indicating "data not available" for this parameter [4] [11]. The compound typically appears as a white to yellow crystalline powder or solid at room temperature [8] [13] [23].

Spectroscopic Signatures: UV-Vis, IR, NMR, Mass Spectrometry

Spectroscopic characterization of 9,9-Diphenyl-9H-fluoren-2-amine has been extensively documented through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy consistently confirms the compound's structure, with proton Nuclear Magnetic Resonance spectra showing patterns consistent with the expected molecular framework [31] [33]. The Nuclear Magnetic Resonance analysis serves as a primary tool for structural verification and purity assessment [31] [33].

| Spectroscopic Technique | Observation | Application |

|---|---|---|

| ¹H NMR | Consistent with structure | Structure confirmation [31] |

| LC-MS | Consistent with structure | Purity verification [31] |

| IR Spectrum | Complies with reference standard | Functional group identification [33] |

| HPLC-ESI-MS | Retention time matches standard | Quantitative analysis [33] |

| Mass Spectrometry | Molecular ion peak at m/z 333 | Molecular weight confirmation [31] |

Infrared spectroscopy reveals characteristic absorption patterns that comply with reference standards for the compound [33]. The Infrared spectrum provides essential information about functional group presence and molecular vibrations, particularly highlighting the amine functionality and aromatic character [33].

Ultraviolet-Visible spectroscopy has been employed in photophysical studies of 9,9-Diphenyl-9H-fluoren-2-amine and related fluorene derivatives [28] [29]. These studies utilize Ultraviolet-Visible spectroscopy to investigate electronic transitions and optical properties, which are crucial for understanding the compound's behavior in photonic applications [28] [29]. Two-photon absorption measurements have been conducted using tunable femtosecond laser systems, revealing significant absorption cross-sections in the near-infrared region [29].

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 333, corresponding to the calculated molecular weight [31]. The mass spectrometric fragmentation patterns offer additional structural information and serve as a reliable identification method [31].

Computational Chemistry and Molecular Modeling Studies

Computational chemistry investigations of 9,9-Diphenyl-9H-fluoren-2-amine have provided detailed insights into the compound's electronic structure and molecular properties. Density Functional Theory calculations have been extensively employed to understand the compound's geometric and electronic characteristics [28] [40]. These theoretical studies complement experimental observations and provide predictive capabilities for molecular behavior [40].

| Computational Parameter | Value | Method |

|---|---|---|

| Topological Polar Surface Area (Ų) | 26.02-12.03 | Calculated [4] [34] |

| Partition Coefficient (LogP) | 4.98-7.79 | Calculated [4] [37] |

| Hydrogen Bond Acceptors | 1-2 | Calculated [34] [37] |

| Hydrogen Bond Donors | 0-1 | Calculated [34] [37] |

| Rotatable Bonds | 4-6 | Calculated [34] [37] |

The Topological Polar Surface Area calculations yield values ranging from 12.03 to 26.02 Ų, indicating the compound's relatively low polarity despite the presence of the amine functional group [4] [34]. The partition coefficient values, ranging from 4.98 to 7.79, suggest high lipophilicity and potential for membrane permeation [4] [37].

Molecular modeling studies have revealed that the fluorene core maintains planarity with minimal deviation, while the phenyl substituents adopt specific dihedral angles relative to the central ring system [19] [22]. Crystallographic analysis of related compounds demonstrates root mean square deviations of approximately 0.0255 Å from ideal planarity for the fluorene moiety [19] [22].

Time-Dependent Density Functional Theory computations have been employed to investigate singlet-singlet electronic transitions and provide insights into the compound's photophysical properties [28]. These calculations support experimental observations of the compound's optical behavior and contribute to understanding its potential applications in photonic devices [28].

Quantum chemical calculations have been utilized to predict infrared and optical absorption spectra, providing theoretical frameworks for interpreting experimental spectroscopic data [40]. The computational approaches enable detailed analysis of electronic properties, including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gaps, which are crucial for understanding the compound's electronic behavior [40].

Classical Synthetic Routes to 9,9-Diphenyl-9H-fluoren-2-amine

The classical synthetic approaches to 9,9-diphenyl-9H-fluoren-2-amine have been established through several fundamental organic transformations. The most prominent classical method involves the Friedel-Crafts alkylation pathway, wherein fluorene undergoes electrophilic substitution with diphenylmethyl halides in the presence of aluminum chloride catalyst [1]. This methodology typically requires elevated temperatures of 120-150°C and reaction times extending from 4 to 8 hours under inert atmospheric conditions.

An alternative classical approach utilizes direct condensation reactions between fluorenone and aniline derivatives. This methodology, which has been extensively documented in patent literature, employs titanium-based solid superacids as catalysts to facilitate the formation of the desired di(aminoaryl)fluorene compounds [2]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by cyclization and subsequent reduction to yield the target compound. Temperature requirements typically range from 150-180°C with reaction times of 8-16 hours in acidic medium.

The classical nitro reduction pathway represents another well-established route, beginning with nitro-substituted fluorene precursors that undergo catalytic hydrogenation. This methodology has demonstrated consistently high yields of 80-95%, making it particularly attractive despite the requirement for pre-synthesis of nitro intermediates [3]. The reduction is typically performed using palladium or nickel catalysts under hydrogen pressures of 1-5 atmospheres at temperatures between 50-100°C.

Modern Catalytic and Coupling Reactions

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction has emerged as a cornerstone methodology for constructing carbon-nitrogen bonds in fluorene-based compounds. This transformation enables the coupling of aryl halides with primary or secondary amines using palladium catalysts in combination with specialized phosphine ligands [4] [5]. The reaction typically proceeds under mild conditions (80-120°C) for 12-24 hours using bases such as potassium carbonate or cesium carbonate.

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine, transmetalation, and finally reductive elimination to form the carbon-nitrogen bond. The choice of ligand is critical for reaction success, with commonly employed ligands including BINAP, dppf, and more recently developed biaryl phosphine ligands such as XPhos and RuPhos [6] [7].

Recent advances in this methodology have focused on expanding substrate scope to include challenging substrates such as electron-rich aryl halides and sterically hindered amines. The development of palladacycle precatalysts has significantly improved reaction efficiency and reproducibility, enabling catalyst loadings as low as 0.1-0.5 mol% for many transformations [8].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has found extensive application in fluorene synthesis, particularly for constructing the diaryl substitution pattern at the 9-position. This methodology employs aryl boronic acids or boronate esters as nucleophilic coupling partners with aryl halides in the presence of palladium catalysts and inorganic bases [9] [10].

Optimization studies have revealed that the choice of base is crucial for reaction success. Potassium carbonate in aqueous/organic biphasic systems typically provides optimal results, though cesium carbonate can be advantageous for challenging substrates [11]. Temperature requirements are generally moderate (80-100°C) with reaction times of 6-12 hours.

A particularly noteworthy development is the observation of preferential oxidative addition in fluorene systems, where treatment of 2,7-dihalofluorenes with one equivalent of arylboronic acid results in exclusive formation of diarylated products [9]. This phenomenon, attributed to controlled intramolecular motion of the regenerated palladium(0) catalyst, enables efficient synthesis of symmetrically substituted fluorenes.

Sonogashira Coupling Methodology

The Sonogashira coupling reaction has proven valuable for introducing alkynyl functionality into fluorene derivatives, which can subsequently be converted to amine-containing products through various transformations [12] [13]. This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl halides under mild conditions, typically at temperatures between 25-80°C for 2-12 hours.

Recent developments have focused on copper-free conditions using specialized palladium catalysts with N-heterocyclic carbene ligands. These protocols demonstrate particular utility for fluorene substrates, as they avoid potential complications from copper-catalyzed side reactions [14]. The reaction proceeds efficiently under aerobic conditions without requiring copper iodide co-catalyst, making it particularly attractive for industrial applications.

The synthetic utility of this methodology is exemplified in the preparation of 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine, which was achieved through Sonogashira coupling of 7-bromo-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine with 2-methylbut-3-yn-2-ol, followed by base-catalyzed cleavage [12].

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions for 9,9-diphenyl-9H-fluoren-2-amine synthesis requires systematic investigation of multiple parameters including temperature, reaction time, catalyst loading, base equivalents, solvent system, and atmospheric conditions. Modern optimization approaches employ Design of Experiments (DoE) methodologies to efficiently explore the multidimensional parameter space [15] [16].

Temperature optimization studies reveal that while higher temperatures generally increase reaction rates, they may also lead to decreased selectivity due to competing side reactions. For most catalytic methods, optimal temperatures range from 80-100°C, representing a compromise between reaction rate and selectivity [17]. Classical methods requiring higher temperatures (120-180°C) often suffer from reduced yields due to thermal decomposition pathways.

Catalyst loading optimization has demonstrated that loadings of 2-5 mol% palladium typically provide optimal performance for most transformations. Higher loadings increase reaction rates but result in diminishing returns and increased costs, while lower loadings may lead to incomplete conversion [18]. The development of more active catalyst systems has enabled reductions in loading requirements, with some systems operating effectively at 0.1-0.5 mol% palladium.

Solvent selection plays a crucial role in reaction outcome, with polar aprotic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and N-methylpyrrolidinone (NMP) generally providing superior results for ionic reactions. Biphasic aqueous/organic systems have proven particularly effective for Suzuki-Miyaura couplings, enabling efficient product separation and catalyst recycling [19].

Base optimization studies indicate that 1.5-2.0 equivalents typically provide optimal conversion while minimizing decomposition pathways. Stronger bases such as cesium carbonate enable lower reaction temperatures but may cause substrate decomposition with sensitive compounds. Weaker bases such as potassium carbonate provide better functional group tolerance but may require higher temperatures for complete conversion [16].

Purification Techniques and Characterization of Synthetic Products

The purification of 9,9-diphenyl-9H-fluoren-2-amine requires careful consideration of the compound's physical and chemical properties. The presence of the basic amine functionality enables acid-base extraction methodologies, which are often employed as an initial purification step [20] [21].

Column chromatography using silica gel or aluminum oxide stationary phases represents the most commonly employed purification technique. Typical mobile phase compositions employ hexane/ethyl acetate gradients, with the amine compound typically eluting at higher polarity conditions [22]. Care must be taken when using silica gel columns with basic amines, as irreversible adsorption can occur. The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can prevent this issue [23].

Recrystallization techniques provide access to high-purity material and are particularly effective for the final purification step. Common recrystallization solvents include ethanol, methanol, and hexanes, with the choice dependent on the compound's solubility profile [20]. Hot solvent dissolution followed by controlled cooling typically provides crystalline material with purities exceeding 90-99%.

Preparative High-Performance Liquid Chromatography (HPLC) represents the most effective technique for achieving ultra-high purity (95-99.5%), though it is typically reserved for small-scale preparations due to cost considerations [24]. Reverse-phase C18 columns with acetonitrile/water gradient elution provide excellent separation of closely related impurities.

Characterization of synthetic products employs a comprehensive suite of analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides structural confirmation through observation of aromatic proton signals in the 6.5-8.0 ppm region and NH proton signals. Integration ratios must match the expected molecular structure [25] [26].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy confirms the carbon framework, with aromatic carbons appearing in the 110-160 ppm region and quaternary carbons at characteristic chemical shifts [27]. The carbon count must be consistent with the proposed molecular formula.

Infrared (IR) spectroscopy provides functional group identification through characteristic absorption bands, including N-H stretching frequencies at 3200-3500 cm⁻¹ and aromatic C=C stretching modes [26]. Mass spectrometry confirms molecular weight through observation of the molecular ion peak at m/z = 333 for 9,9-diphenyl-9H-fluoren-2-amine [25].

Melting point determination provides a rapid assessment of compound purity, with pure material typically exhibiting sharp melting ranges. Literature values for 9,9-diphenyl-9H-fluoren-2-amine indicate melting points in the range of 145-150°C [25]. Elemental analysis provides definitive confirmation of molecular composition, with expected values of C: 90.08%, H: 5.74%, N: 4.20% for the pure compound.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic structure information through observation of π-π* transitions, typically occurring in the 250-350 nm region [24] [28]. The exact wavelength maximum depends on the solvent system employed and provides insight into the extent of conjugation in the molecular framework.